Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity both in vitro and in vivo, showing greater potency than established PDE4 inhibitors like roflumilast and cilomilast in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and pulmonary neutrophilia. [] Notably, EPPA-1 demonstrated a significantly improved therapeutic index compared to other PDE4 inhibitors due to its low emetogenic activity. []
Relevance: While EPPA-1 has a more complex structure than N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide, both share the core 1,3,4-oxadiazole ring and a tetrahydro-2H-pyran-4-yl substituent. [] This structural similarity suggests potential shared pharmacophoric elements and highlights the importance of these moieties for biological activity, particularly within the context of PDE4 inhibition.
Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. [] It demonstrates efficacy in inducing apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumor (MRT) cells. [] In vivo studies showed dose-dependent regression of MRTs with a decrease in intratumoral trimethylation levels of lysine 27 on histone H3. [] Importantly, the compound prevented tumor regrowth after dosing cessation. []
Relevance: This compound shares the tetrahydro-2H-pyran-4-yl moiety with N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide. [] This shared structural feature might indicate a role in target binding or pharmacokinetic properties.
Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. [] This compound exhibits an improved therapeutic index compared to rolipram and roflumilast in preclinical models, demonstrating anxiolytic and cognition-enhancing effects without inducing significant side effects. [] GSK356278 shows promising potential for the treatment of psychiatric and neurologic diseases. []
Relevance: GSK356278 shares the 1,3,4-oxadiazole ring and the tetrahydro-2H-pyran-4-yl substituent with N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide. [] This structural similarity suggests a potential overlap in their pharmacological profiles, particularly concerning PDE4 inhibition.
Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide serves as a crucial building block for synthesizing various heterocyclic compounds, including Schiff's bases, thiosemicarbazides, and oxadiazoles. [] These derivatives were explored for their potential antimicrobial activities. []
Relevance: This compound is relevant due to its use as a precursor for synthesizing 1,3,4-oxadiazole derivatives. [] While not structurally identical to N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide, it highlights the importance of the 1,3,4-oxadiazole moiety as a privileged scaffold for exploring diverse biological activities, including potential antimicrobial applications.
Compound Description: This series of bi-heterocyclic propanamides demonstrated potent inhibitory activity against the enzyme urease and showed low cytotoxicity in hemolysis assays. [] The presence of both the 1,3,4-oxadiazole and 1,3-thiazole rings suggests a potential synergistic effect in inhibiting urease. []
Relevance: These compounds highlight the significance of incorporating a propanamide moiety, similar to the one found in N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]propanamide, in conjunction with heterocyclic rings for achieving biological activity. [] Although the specific heterocyclic rings differ, the shared propanamide linkage suggests a potential role in target binding or modulating compound properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.